molecular formula C17H27NO B3100293 (S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 136655-20-4

(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B3100293
CAS No.: 136655-20-4
M. Wt: 261.4 g/mol
InChI Key: HQGWTXXZVBZBPH-UHFFFAOYSA-N
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Description

(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral 2-aminotetralin derivative developed for neuroscience and psychiatric disorder research. As part of the 5-substituted-2-aminotetralin (5-SAT) chemotype, this compound is a structurally novel ligand for serotonin (5-hydroxytryptamine, 5-HT) 5-HT1-type G-protein coupled receptors . Scientific studies on this class of compounds demonstrate that 5-SATs exhibit high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes, with a distinct stereoselective preference where the (S)-configured enantiomer shows superior binding over the (R)-form . These compounds typically function as agonists, modulating receptor activity by inhibiting adenylyl cyclase and reducing cyclic adenosine monophosphate (cAMP) formation, which is the canonical signaling pathway for 5-HT1-type receptors . The N,N-dipropyl substitution is a key structural feature known to influence receptor affinity and selectivity. Research into similar 2-aminotetralins provides a strong foundation for using this compound as a critical tool to delineate the physiological roles and molecular determinants of 5-HT1 receptor subtypes, which are promising targets for drug discovery in areas such as neuropathic pain, anxiety, depression, and migraine . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-5-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-9-10-16-14(13-15)7-6-8-17(16)19-3/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGWTXXZVBZBPH-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=C(C1)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Methoxylation: Introduction of the methoxy group at the 5th position is achieved through a methoxylation reaction using methanol and a catalyst.

    Amine Substitution: The dipropylamine group is introduced through a nucleophilic substitution reaction, where the amine group replaces a leaving group on the naphthalene ring.

    Hydrogenation: The final step involves hydrogenation to reduce the naphthalene ring to a tetrahydronaphthalene structure.

Industrial Production Methods

In an industrial setting, the production of (S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Hydrogenation: Using palladium or platinum catalysts to achieve efficient hydrogenation.

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be further reduced to modify the tetrahydronaphthalene ring.

    Substitution: The dipropylamine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Fully saturated naphthalene derivatives.

    Substitution Products: Various substituted amines and amides.

Scientific Research Applications

(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Profiles

  • Serotonin Receptor Affinity :
    • N,N-Dimethyl analogs (e.g., 5b, 5o) exhibit high 5-HT₂A/₂C affinity (IC₅₀ < 100 nM), whereas dipropyl derivatives like (S)-8-Methoxy-DPAT preferentially bind 5-HT₁A receptors .
    • The fluorophenyl analog in demonstrated anticonvulsant and anxiolytic effects in mice, suggesting methoxy-to-fluorine substitutions enhance specific therapeutic outcomes.
  • Muscarinic Activity : (S)-8-Isoxazol-5-yl-N,N-dipropyl-THN-2-amine acts as a 5-HT₁A agonist and muscarinic antagonist, indicating structural modifications (e.g., isoxazole substitution) diversify receptor interactions .
  • Dopamine Receptor Binding : Methyl and dipropyl substituents (e.g., (1S,2R)-5-Methoxy-1-methyl-N,N-dipropyl-THN-2-amine) confer D4 receptor inhibition (Ki = 48.0 nM), highlighting the role of steric bulk .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., (S)-5-Methoxy-N-propyl-THN-2-amine HCl) improve aqueous solubility compared to free bases .
  • Melting Points : Crystalline analogs like trans-4-cyclohexyl-N,N-dimethyl-THN-2-amine (m.p. 137–139°C) exhibit higher thermal stability than oily derivatives (e.g., 5m) .
  • Chromatographic Behavior : HPLC retention times (e.g., t1 = 15.3 min for 5l) correlate with substituent polarity, aiding purity assessment .

Biological Activity

(S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for (S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine is C14H21NOC_{14}H_{21}NO. It features a tetrahydronaphthalene core with a methoxy group at the 5-position and dipropyl amine substituents.

Research indicates that (S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine interacts with several neurotransmitter systems. Notably:

  • Dopamine Receptors : The compound exhibits affinity for dopamine receptors, particularly D2 and D3 subtypes. It has been shown to act as a partial agonist at these receptors, which may contribute to its effects in models of neurodegenerative diseases .
  • Serotonin Transporter : The compound has also been evaluated for its interaction with the serotonin transporter (SERT), showing potential inhibitory effects that could influence serotonin levels in the brain .

Table 1: Biological Activity Summary

Activity IC50/EC50 Values Reference
D2 Receptor AgonismEC50 = 0.87 nM
D3 Receptor AgonismEC50 = 1884 nM
MAO-B InhibitionIC50 < 100 nM
SERT InhibitionIC50 = 944 nM

Case Studies

  • Neurodegenerative Models : In studies involving animal models of Parkinson's disease, (S)-5-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine demonstrated neuroprotective properties. Its ability to modulate dopamine receptor activity was linked to improved motor function and reduced neuroinflammation .
  • Behavioral Studies : Behavioral assays indicated that administration of this compound led to increased locomotor activity in rodents, suggesting stimulant-like effects potentially mediated through dopaminergic pathways. These findings align with its receptor binding profile .

Research Findings

Recent pharmacological studies have highlighted the importance of structural modifications in enhancing the biological activity of tetrahydronaphthalene derivatives. For instance:

  • Compounds with methoxy substitutions at various positions showed differing affinities for dopamine receptors and MAO-B inhibition .
  • The introduction of alkyl groups influenced the selectivity and potency against specific targets within the central nervous system.

Q & A

Q. Key Considerations :

  • Reaction temperature (optimized at 60–80°C) and solvent polarity (THF or DMF) significantly impact yield.
  • Enantiomeric excess (ee) ≥99% is achievable via dynamic kinetic resolution under asymmetric hydrogenation conditions .

How does the compound interact with serotonin receptors, and what methodologies are used to assess its binding affinity?

Advanced Research Focus
(S)-5-Methoxy-N,N-dipropyltetrahydronaphthalen-2-amine exhibits affinity for serotonin receptors (5-HT₁A, 5-HT₂C), similar to structurally related aminotetralins . Methodologies include:

Radioligand Binding Assays :

  • 5-HT₁A : Compete with [³H]8-OH-DPAT in HEK-293 cells expressing human receptors.
  • 5-HT₂C : Displacement of [³H]mesulergine, with IC₅₀ values calculated via nonlinear regression .

In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites, validated by mutagenesis studies .

Q. Structural-Activity Relationship (SAR) Table

Substituent5-HT₁A Kᵢ (nM)Metabolic Stability (t₁/₂, h)
5-OCH₃12.32.1
5-F8.21.5
8-Isoxazolyl15.63.8

What analytical techniques are recommended for quantifying this compound in biological matrices?

Q. Methodological Focus

HPLC-DAD/FLD : Reverse-phase C18 columns (e.g., Agilent Zorbax) with mobile phases (acetonitrile/0.1% TFA) achieve baseline separation. LOD = 0.1 ng/mL .

LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (m/z 262 → 121) quantifies plasma/brain samples. Cross-validate with deuterated internal standards (e.g., d₄-analog) .

Chiral CE : Capillary electrophoresis with cyclodextrin additives resolves enantiomers in pharmacokinetic studies .

Q. Validation Parameters :

  • Linearity: 0.5–500 ng/mL (R² > 0.99).
  • Precision: Intra-day CV < 5%.

How can data contradictions in receptor binding studies between in vitro and in vivo models be resolved?

Advanced Research Focus
Discrepancies arise from differences in receptor density, assay conditions, or metabolite interference. Strategies include:

Ex Vivo Autoradiography : Validate target engagement in brain slices post-dosing (e.g., 5-HT₁A occupancy in rodent hippocampus) .

Metabolite Profiling : Confirm parent compound vs. active metabolites (e.g., N-despropyl derivatives) using HRMS .

Receptor Knockout Models : Use 5-HT₁A KO mice to isolate off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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